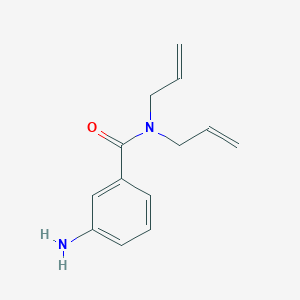

N,N-Diallyl-3-aminobenzamide

説明

N,N-Diallyl-3-aminobenzamide is a biochemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of N,N-Diallyl-3-aminobenzamide has been studied in the context of radical polymerization . The study investigated the cyclization and competing reactions for growing radical chains based on N and C-diallyl monomers . The research found that the probability of homopolymerization is the highest in C-diallyl monomers .Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-aminobenzamide is represented by the formula C13H16N2O . The compound has a molecular weight of 216.28 .Chemical Reactions Analysis

N,N-Diallyl-3-aminobenzamide has been studied in the context of radical polymerization . The study found that in neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily . In the case of guanidinium salt, the availability of a charged guanidinium fragment leads to high efficiency of cyclopolymerization .科学的研究の応用

DNA Repair and Poly(ADP-ribose) Synthesis Inhibition

N,N-Diallyl-3-aminobenzamide, as a variant of 3-aminobenzamide, is often explored for its role in DNA repair mechanisms. Research shows that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is utilized to study regulatory roles in DNA repair, particularly after cellular damage from agents like methyl methane sulfonate (Cleaver et al., 1985). Additionally, it's used to investigate the effects of poly ADP-ribosyl synthetase in repairing DNA damage and the chemical induction of transformation in vitro (Lubet et al., 1984).

Metabolic Processes and Cellular Functions

Studies have also indicated that compounds like 3-aminobenzamide, which influence poly(adenosine diphosphate-ribose) synthesis, have broader impacts on cellular viability, glucose metabolism, and DNA synthesis. This suggests the compound's potential in probing various metabolic processes and cellular functions (Milam & Cleaver, 1984).

Cellular Mechanisms and Enzyme Inhibition

Further research includes examining how 3-aminobenzamide affects the rate of ligation during DNA repair in human fibroblasts, highlighting the compound's utility in understanding cellular mechanisms at the molecular level (Morgan & Cleaver, 1983). The drug's role in affecting cell-to-cell conjugate formation, potentially by altering cytoskeletal elements, is another area of focus, providing insights into its effects on the immune system (Malorni et al., 1994).

Radiosensitization and Imaging

3-Aminobenzamide has been studied for its potential as a radiosensitizer, inhibiting the repair of DNA strand breaks. Its derivative, fluorinated 3-ABA, has been monitored in tumor-bearing rats using magnetic resonance imaging to understand its biodistribution and pharmacokinetics (Brix et al., 2005).

Anti-inflammatory and Antiproliferative Effects

Its application extends to exploring anti-inflammatory effects, such as in models of acute local inflammation, where it inhibits inflammatory response and reduces neutrophil recruitment (Cuzzocrea et al., 1998). Moreover, 3-aminobenzamide exhibits antiproliferative activity in carcinoma cells, potentially offering avenues for cancer research (Tiozzo et al., 1996).

作用機序

Target of Action

The primary target of N,N-Diallyl-3-aminobenzamide is Poly (ADP-Ribose) Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

N,N-Diallyl-3-aminobenzamide acts as an inhibitor of PARP . It interacts with the enzyme, preventing it from performing its normal functions. This interaction leads to changes in cellular processes such as DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP by N,N-Diallyl-3-aminobenzamide affects several biochemical pathways. When PARP is inhibited, it can no longer use up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . This leads to changes in the cell’s energy metabolism and can affect other downstream processes.

Result of Action

The inhibition of PARP by N,N-Diallyl-3-aminobenzamide can lead to various molecular and cellular effects. For instance, it has been shown to stimulate angiogenesis by decreasing fibrinolytic activity, carried out by urokinase-type plasminogen activator (uPA), and by enhancing matrix metalloprotease-2 (MMP-2) gelatinolytic activity, in fibroblast growth factor-2-stimulated endothelial cells .

特性

IUPAC Name |

3-amino-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRDMDQCQPDKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-3-aminobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

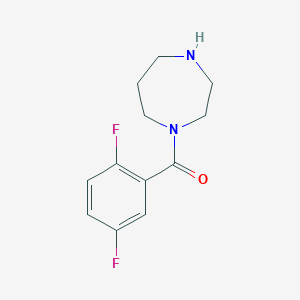

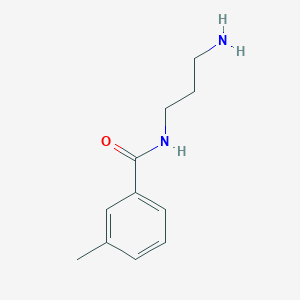

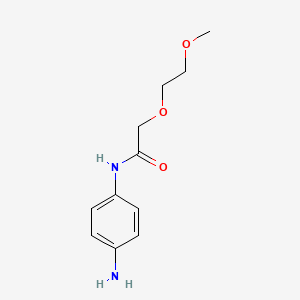

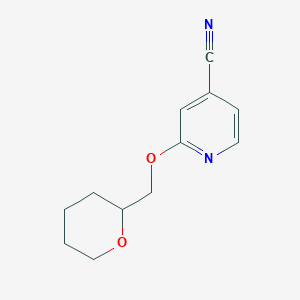

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)

![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)

![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)